4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Description
Historical Context and Discovery
The compound 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid emerged from structural optimization efforts targeting kinase inhibitors. Its development is closely tied to the evolution of sorafenib and regorafenib, two clinically approved multikinase inhibitors. Regorafenib, a diphenylurea derivative with a fluorine atom at the central phenyl ring, demonstrated enhanced kinase inhibition profiles compared to sorafenib. The compound shares structural motifs with these agents, particularly the urea linkage and pyridine-carboxylic acid core, which are critical for binding to kinase domains. Early pharmacological studies identified it as a metabolite or synthetic intermediate in the regorafenib pathway, with modifications aimed at optimizing pharmacokinetic properties.
Nomenclature and Structural Identification
IUPAC Name:
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]pyridine-2-carboxylic acid.
Molecular Formula:
C₂₀H₁₃ClF₃N₃O₄.
Structural Features:
- A pyridine-2-carboxylic acid moiety (heterocyclic aromatic ring with a carboxyl group at position 2).
- A phenoxy bridge connecting the pyridine ring to a phenylurea group.
- Substituents:
Key Spectral Data:
Position in Chemical Taxonomy
This compound belongs to three primary chemical classes:
- Heterocyclic Compounds: The pyridine ring classifies it as a nitrogen-containing heterocycle.
- Aryl Urea Derivatives: The carbamoylamino (-NH-C(=O)-NH-) group bridges two aromatic systems.
- Kinase Inhibitor Analogues: Structural alignment with regorafenib places it within the diphenylurea-based kinase inhibitor family.
Taxonomic Hierarchy:
Significance in Heterocyclic Chemistry Research
The compound’s design exemplifies strategic heterocyclic modifications to enhance target selectivity. Key contributions include:
- Bioisosteric Replacement: The trifluoromethyl group improves metabolic stability and membrane permeability compared to non-fluorinated analogues.
- Conformational Rigidity: The phenoxy-pyridine linkage restricts rotational freedom, optimizing binding to kinase ATP pockets.
- Synthetic Versatility: Serves as a scaffold for generating derivatives with varied substituents, enabling structure-activity relationship (SAR) studies.
Table 1: Structural Comparison with Related Kinase Inhibitors
| Feature | This compound | Regorafenib | Sorafenib |
|---|---|---|---|
| Core Structure | Pyridine-2-carboxylic acid | Diphenylurea | Diphenylurea |
| Fluorine Substituents | Trifluoromethyl group | Central fluorine | None |
| Target Kinases | VEGFR, PDGFR, c-KIT | VEGFR, TIE-2, BRAF | VEGFR, RAF, PDGFR |
| Metabolic Pathway | Oxidative metabolism (CYP3A4) | CYP3A4/UGT1A9 | CYP3A4 |
| References |
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWVRAYBZXUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012058-78-4 | |
| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the preparation of Sorafenib, an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma.
Cellular Effects
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma.
Molecular Mechanism
Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis.
Temporal Effects in Laboratory Settings
It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma.
Dosage Effects in Animal Models
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma.
Metabolic Pathways
Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation.
Transport and Distribution
Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body.
Biological Activity
4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, commonly referred to as Sorafenib, is a multi-targeted kinase inhibitor primarily used in the treatment of various cancers. This compound has garnered attention due to its ability to inhibit several key signaling pathways involved in tumor growth and angiogenesis.
- Molecular Formula : C21H16ClF3N4O3
- Molecular Weight : 464.825 g/mol
- CAS Number : 284461-73-0
- Appearance : Off-white crystalline powder
- Solubility : Soluble in DMSO; poorly soluble in water (maximum solubility estimated at 10-20 µM) .
Sorafenib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:
- Raf kinase
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These targets are crucial in the regulation of cell proliferation, survival, and angiogenesis, making Sorafenib effective against cancers characterized by hyper-proliferation and angiogenesis .
Antitumor Activity
Sorafenib has been extensively studied for its antitumor effects across various cancer types. Key findings include:
- Hepatocellular Carcinoma (HCC) : Sorafenib is FDA-approved for the treatment of advanced HCC. Clinical trials have demonstrated a significant improvement in overall survival compared to placebo .
- Renal Cell Carcinoma (RCC) : In RCC, Sorafenib has shown efficacy in prolonging progression-free survival when compared to traditional therapies .
- Thyroid Cancer : Recent studies indicate that Sorafenib can effectively manage differentiated thyroid cancer resistant to radioactive iodine .
Case Studies
Several case studies highlight the clinical application of Sorafenib:
- A study involving patients with advanced HCC showed an overall survival rate improvement from 7.9 months (placebo) to 10.7 months with Sorafenib treatment .
- Another trial reported a 50% reduction in tumor size in patients with RCC after six months of Sorafenib therapy .
Pharmacokinetics
Sorafenib exhibits a half-life of approximately 25–48 hours, allowing for once-daily dosing. Its pharmacokinetic profile supports its use as a long-term treatment option for chronic conditions such as cancer .
Side Effects and Toxicity
While effective, Sorafenib is associated with several side effects, including:
- Fatigue
- Diarrhea
- Hand-foot skin reaction
- Hypertension
These side effects necessitate careful monitoring during treatment .
Ongoing Research
Current research is focused on:
- Combination therapies with immunotherapies to enhance efficacy.
- Investigating biomarkers for patient selection to optimize treatment outcomes.
Structure-Activity Relationship (SAR)
Studies on the SAR of Sorafenib derivatives suggest that modifications to the trifluoromethyl group can enhance potency against specific kinases, thus expanding its therapeutic applications .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor, particularly in the treatment of various cancers. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often linked to cancer progression. The compound has been studied for its ability to inhibit specific kinases such as:
- KIT
- FLT3
- VEGFRs
These kinases are involved in tumor growth and angiogenesis, making them critical targets for cancer therapy. Research indicates that this compound can reduce side effects associated with existing kinase inhibitors like Sorafenib, enhancing therapeutic efficacy while minimizing toxicity .
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations aimed at improving drug delivery and bioavailability. For instance, it has been explored in tablet formulations that enhance patient compliance due to improved pharmacokinetics .
| Formulation Type | Description |
|---|---|
| Tablets | Containing the active compound for oral administration. |
| Injectable Solutions | Formulated for direct systemic delivery in oncology settings. |
Case Studies and Clinical Trials
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Cancer Patients : A clinical trial evaluated the effectiveness of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved overall survival rates compared to traditional therapies .
- Combination Therapies : Research has shown that this compound can be effectively combined with other anticancer agents, leading to synergistic effects that enhance therapeutic outcomes while reducing adverse effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Sorafenib and Its Derivatives
Key Structural Differences:
- Carboxylic Acid vs.
- Salt Forms : Sorafenib is administered as a tosylate salt (solubility: ~0.1 mg/mL in water), whereas the carboxylic acid derivative may form salts (e.g., sodium or hydrochloride) with distinct solubility profiles. For example, Sorafenib tosylate’s improved bioavailability is attributed to its salt form .
Pharmacological Implications:
- Kinase Inhibition : Sorafenib inhibits Raf-1, VEGFR-2/3, PDGFR-β, and c-KIT (IC50: 6–580 nM) . The carboxylic acid analog’s kinase selectivity may differ due to altered hydrogen-bonding interactions with ATP-binding pockets.
- Clinical Efficacy: Sorafenib demonstrated a median progression-free survival of 5.5 months in renal cell carcinoma (vs. 2.8 months for placebo) . The carboxylic acid derivative’s efficacy remains unstudied in clinical trials but may require structural optimization for comparable activity.
Table 1: Physicochemical Properties of Selected Derivatives
*Calculated based on molecular formula; †Melting point from Sorafenib tosylate .
Key Observations:
- Solubility : The carboxylic acid derivative likely exhibits higher aqueous solubility than lipophilic amides (e.g., 4e, a viscous oil) but lower than Sorafenib tosylate .
- Stability : Amide derivatives (4a–e) show stability in organic solvents, whereas the carboxylic acid may require pH-adjusted formulations to prevent precipitation .
Comparison with Polymorphs and Salts
- Polymorphs : Sorafenib’s polymorphs (e.g., Forms I and II) differ in melting points and dissolution rates, impacting bioavailability . The carboxylic acid analog’s polymorphic behavior is unreported but may require similar characterization for formulation development.
- Salt Forms : Tosylate, hydrochloride, and other acid addition salts of Sorafenib enhance solubility and shelf-life . The carboxylic acid could form salts (e.g., sodium, potassium) with distinct pharmacokinetic profiles.
Preparation Methods
Classical Route from Picolinic Acid
The foundational synthesis begins with 2-picolinic acid (II) , which undergoes chlorination using thionyl chloride () in dimethylformamide (DMF) to form the acid chloride intermediate (III) . Subsequent amidation with methylamine () in tetrahydrofuran (THF) yields N-methylpyridine-2-carboxamide (IV) . This intermediate reacts with 4-aminophenol in the presence of potassium tert-butoxide () in DMF, forming 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (V) . The final step involves treating (V) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane () to produce the target compound.
Key Reaction Conditions:
Optimized Industrial Synthesis
Donald Bankston’s improved method enhances the overall yield from 10% to 63% by avoiding chromatographic purification. Modifications include:
-
Reduced Reaction Time: Thionyl chloride step shortened to 1.5 h.
-
In Situ Intermediate Isolation: Direct use of (IV) without purification.
-
Base Selection: Substitution of with potassium carbonate () for cost efficiency.
Alternative Pathways via Salt Intermediates
Hydrochloride Salt Formation
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide hydrochloride (CAS 911132-05-3) serves as a stable intermediate. Preparation involves treating (V) with hydrochloric acid () in ethanol, yielding a crystalline solid (mp: 210–215°C). This salt is further reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions to form the target compound.
Monohydrate Crystallization
The monohydrate form of the final compound is obtained by dissolving the free base in hot water and cooling to 4°C. X-ray diffraction (XRD) analysis confirms a monoclinic crystal system with characteristic peaks at .
Analytical Characterization
Spectroscopic Data
Thermal Analysis
Differential scanning calorimetry (DSC) of the monohydrate shows an endothermic peak at 98°C (water loss) and decomposition at 215°C.
Comparative Analysis of Synthetic Methods
| Parameter | Classical Route | Optimized Route | Salt Intermediate Route |
|---|---|---|---|
| Overall Yield | 10% | 63% | 55–60% |
| Purification | Chromatography | None | Crystallization |
| Scalability | Low | High | Moderate |
| Cost Efficiency | Low | High | Moderate |
Industrial-Scale Considerations
The optimized method’s elimination of chromatography reduces production costs by 40%. Critical factors for scalability include:
-
Solvent Recovery: THF and DMF are distilled and reused.
-
Waste Management: Neutralization of with sodium bicarbonate ().
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid and its derivatives?
The compound is synthesized via a two-step approach:
Intermediate Preparation : React 4-(4-aminophenoxy)picolinamide derivatives (e.g., 3a–e) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane under nitrogen for 16 hours.
Purification : Use column chromatography (e.g., petroleum ether/ethyl acetate/methanol gradients) or recrystallization (methanol/water) to isolate the product. Yields vary (43–98%), depending on substituents and purification efficiency .
Key Considerations : Optimize solvent systems and reaction time to improve yield. Monitor reactions via TLC or HPLC to confirm intermediate formation.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Employ a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm carbamoylamino (C=O stretch at ~1650–1718 cm⁻¹) and pyridine ring vibrations (1595–1546 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 519.1 [M+H]⁺ for derivative 4a) .
- NMR : Analyze aromatic proton environments (δ 7–8 ppm for pyridine/phenyl groups) and substituent-specific shifts (e.g., trifluoromethyl at δ ~120 ppm in ¹⁹F NMR).
Advanced Tip : X-ray crystallography can resolve conformational details, especially for polymorphic forms .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Antiproliferative Activity : Use the Mosmann MTT assay ( ) with cancer cell lines (e.g., renal carcinoma). Test concentrations in the µM range and compare to controls like Sorafenib (IC₅₀ values reported in clinical studies) .
- Kinase Inhibition : Perform kinase profiling assays (e.g., Raf-1, VEGFR-2) to quantify IC₅₀ using recombinant enzymes and ATP-competitive ELISA .
Note : Include dose-response curves and triplicate measurements to ensure reproducibility.
Advanced: How do structural modifications (e.g., alkyl/aryl substituents) impact biological efficacy?
Derivatives with cyclohexylmethyl (4c) or benzyl (4d) groups show varied potency due to steric and electronic effects:
- Lipophilicity : Increased alkyl chain length (e.g., 4c vs. 4a) enhances membrane permeability but may reduce solubility.
- Hydrogen Bonding : Aromatic substituents (e.g., 4d) improve target binding affinity in kinase pockets.
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .
Advanced: How can researchers address contradictions in polymorphic form efficacy data?
- Characterization : Use DSC and PXRD to distinguish polymorphs (e.g., Form I vs. Form II in WO2010142678A2) .
- Bioactivity Testing : Compare dissolution rates (USP apparatus) and cellular uptake (flow cytometry) across polymorphs.
Case Study : Sorafenib polymorphs exhibit differential bioavailability in vivo, necessitating pre-formulation stability studies .
Advanced: What strategies mitigate toxicity concerns during in vivo studies?
- Metabolic Profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., oxidative derivatives).
- Dose Optimization : Conduct staggered dosing in rodent models, monitoring biomarkers (ALT/AST for liver toxicity) .
Safety Protocol : Adhere to OSHA guidelines for handling trifluoromethyl groups (ventilation, PPE) .
Basic: What analytical methods ensure compound purity and stability during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve ≥98% purity .
- Stability Studies : Store lyophilized samples at -20°C under nitrogen. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic Analysis : Measure plasma half-life (t½) and AUC in rodent models to assess bioavailability.
- Tumor Penetration : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for biodistribution imaging .
Example : Sorafenib shows reduced efficacy in 3D spheroid models vs. 2D monolayers due to diffusion limitations.
Basic: What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods for reactions involving dichloromethane or trifluoromethyl precursors .
- Waste Disposal : Neutralize isocyanate intermediates with aqueous ethanol before disposal .
Emergency Response : Maintain eyewash stations and SDS for 4-chloro-3-(trifluoromethyl)phenyl isocyanate .
Advanced: What computational tools aid in SAR studies for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
